WOLFRAM-SILIZID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten silicide is a compound composed of tungsten and silicon, typically represented by the chemical formula WSi(_2). It is a refractory ceramic material known for its high melting point, low electrical resistivity, and excellent thermal stability. These properties make tungsten silicide an attractive material for various high-temperature and high-stress applications, particularly in the field of microelectronics.
Wissenschaftliche Forschungsanwendungen
Tungsten silicide has a wide range of applications in scientific research and industry:
Microelectronics: Used as a contact material in integrated circuits due to its low resistivity and high thermal stability.
Protective Coatings: Applied as a protective coating on tungsten-based alloys to enhance oxidation resistance.
Aerospace Industry: Utilized in high-temperature applications due to its excellent thermal stability and resistance to oxidation.
Cutting Tools: Incorporated into cutting tools to improve their durability and performance under extreme conditions.
Wirkmechanismus
- Its primary role is to enhance conductivity and improve signal speed when used as a shunt over polysilicon lines .
- The compound forms a conductive layer that facilitates electron flow, enhancing electrical performance .
Target of Action
Mode of Action
Result of Action
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten silicide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of tungsten hexafluoride (WF(_6)) with silane (SiH(_4)) or silicon at high temperatures.
Solid-State Reaction: This involves the direct reaction of tungsten and silicon powders at high temperatures, typically above 1250°C.
Ion-Beam Mixing: A tungsten film is deposited on a silicon substrate, followed by ion implantation and rapid thermal annealing to form a smooth tungsten silicide layer.
Industrial Production Methods: In industrial settings, tungsten silicide is often produced using the CVD method due to its ability to create uniform thin films essential for microelectronic applications. The process involves the reduction of tungsten hexafluoride with hydrogen or silane, followed by deposition on a silicon wafer .
Types of Reactions:
Oxidation: Tungsten silicide can undergo oxidation at high temperatures, forming a protective layer of silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).
Common Reagents and Conditions:
Oxidation: Typically occurs at temperatures above 450°C in the presence of oxygen or air.
Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures above 700°C.
Major Products:
Oxidation: Silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).
Reduction: Tungsten (W) and silicon (Si).
Vergleich Mit ähnlichen Verbindungen
Molybdenum Silicide (MoSi(_2)): Similar to tungsten silicide, molybdenum silicide is used in high-temperature applications due to its excellent thermal stability and oxidation resistance.
Titanium Silicide (TiSi(_2)): Known for its low resistivity and high thermal stability, titanium silicide is commonly used in microelectronics as a contact material.
Cobalt Silicide (CoSi(_2)): Used in complementary metal-oxide-semiconductor (CMOS) technology to reduce the resistance of gate and source/drain regions.
Uniqueness of Tungsten Silicide: Tungsten silicide stands out due to its higher melting point and superior oxidation resistance compared to other silicides. Its ability to form stable, low-resistivity contacts makes it particularly valuable in the microelectronics industry .
Eigenschaften
CAS-Nummer |
12039-88-2 |
---|---|
Molekularformel |
Si2W |
Molekulargewicht |
240.01 g/mol |
InChI |
InChI=1S/2Si.W |
InChI-Schlüssel |
WQJQOUPTWCFRMM-UHFFFAOYSA-N |
SMILES |
[Si].[Si].[W] |
Kanonische SMILES |
[Si]#[W]#[Si] |
12039-88-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.